molecular formula C13H14O B6163919 6-phenylspiro[3.3]heptan-2-one CAS No. 196514-03-1

6-phenylspiro[3.3]heptan-2-one

Cat. No.: B6163919
CAS No.: 196514-03-1
M. Wt: 186.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylspiro[3.3]heptan-2-one is an organic compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol It features a spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenylspiro[3.3]heptan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a phenyl group and a suitable cycloalkane can undergo cyclization in the presence of a strong acid or base to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[3.3]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Phenylspiro[3.3]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenylspiro[3.3]heptan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenylspiro[3.3]heptane-2,3-dione
  • 6-Phenylspiro[3.3]heptan-2-ol
  • Spiro[3.3]heptane derivatives

Uniqueness

6-Phenylspiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

196514-03-1

Molecular Formula

C13H14O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.